molecular formula C7H12OS B8298946 2-(Allylthio)-2-methylpropanal

2-(Allylthio)-2-methylpropanal

Cat. No.: B8298946
M. Wt: 144.24 g/mol
InChI Key: LNZPUUIDYQTEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylthio)-2-methylpropanal is an organosulfur compound characterized by a methylpropanal backbone substituted with an allylthio (-S-CH₂-CH=CH₂) group.

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

2-methyl-2-prop-2-enylsulfanylpropanal

InChI

InChI=1S/C7H12OS/c1-4-5-9-7(2,3)6-8/h4,6H,1,5H2,2-3H3

InChI Key

LNZPUUIDYQTEGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)SCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and functional groups of 2-(Allylthio)-2-methylpropanal and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features References
2-(Allylthio)-2-methylpropanal C₇H₁₂OS Aldehyde, Allylthio Branched aldehyde with sulfur moiety Inferred
2-Methylpropanal C₄H₈O Aldehyde Simple branched aldehyde
2-(Allylthio)-2-thiazoline C₆H₉NS₂ Thiazoline ring, Allylthio Heterocyclic sulfur compound
2-Methyl-2-propanethiol C₄H₁₀S Thiol (-SH) Branched thiol
2-(Hydroxyamino)-2-methylpropanal oxime C₄H₁₀N₂O₂ Oxime, Hydroxyamino Oxime-substituted aldehyde

Key Observations :

  • Aldehyde Core : 2-Methylpropanal shares the aldehyde group but lacks sulfur, making it less reactive toward nucleophiles compared to the allylthio derivative.
  • Complexity: Oxime derivatives (e.g., 2-(Hydroxyamino)-2-methylpropanal oxime) replace the aldehyde with an oxime group, altering stability and biological activity .

Key Observations :

  • Allylthio Compounds : Exhibit significant toxicity. For example, 2-(Allylthio)-2-thiazoline is lethal at low doses (110 mg/kg in rats) and releases toxic fumes upon decomposition .
  • Simple Aldehydes : 2-Methylpropanal is widely detected in food (e.g., coffee, milk) at ppm levels, indicating regulatory acceptance for aroma applications .

Key Observations :

  • Food Industry : 2-Methylpropanal contributes to desirable aromas in espresso (1.80% relative content) and milk .
  • Sulfur-Containing Compounds : Allylthio derivatives are likely used in niche chemical syntheses, given their reactivity and structural complexity.

Physical and Chemical Properties

Property 2-(Allylthio)-2-methylpropanal (Inferred) 2-Methylpropanal 2-Methyl-2-propanethiol
Solubility Likely soluble in organic solvents Water-miscible Soluble in organics
Reactivity High (aldehyde + allylthio) Moderate Moderate (thiol)
Stability Sensitive to oxidation Stable Air-sensitive

Key Observations :

  • Solubility : Sulfur-containing compounds like 2-Methyl-2-propanethiol show excellent solubility in organic solvents, suggesting similar behavior for the allylthio analog .

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